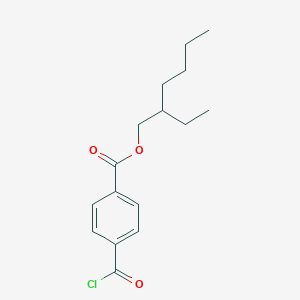
2-Ethylhexyl 4-(chlorocarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 4-(chlorocarbonyl)benzoate is an organic compound belonging to the class of benzoic acid esters. This compound is characterized by the presence of a chlorocarbonyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis. It is used in various industrial applications, particularly in the production of polymers and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol to the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve optimal reaction rates. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, usually performed under anhydrous conditions.
Major Products:
Substitution Reactions: Amides or esters.
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: Hydroxymethyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, plasticizers, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
2-Ethylhexyl 4-aminobenzoate: Similar ester structure but with an amino group instead of a chlorocarbonyl group.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a dimethylamino group, used in sunscreen formulations.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl ester instead of an ethylhexyl ester.
Uniqueness: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate is unique due to its specific ester and chlorocarbonyl functionalities, which provide distinct reactivity and applications compared to its analogs. Its long alkyl chain (2-ethylhexyl) imparts hydrophobic properties, making it suitable for use in non-polar environments and applications requiring hydrophobic interactions.
Propiedades
Número CAS |
183791-60-8 |
|---|---|
Fórmula molecular |
C16H21ClO3 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
2-ethylhexyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C16H21ClO3/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3 |
Clave InChI |
NUEMEQJXIUDNAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


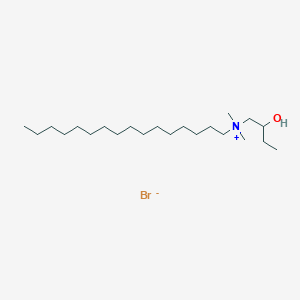
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
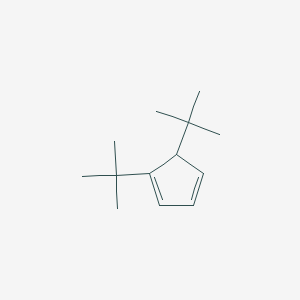
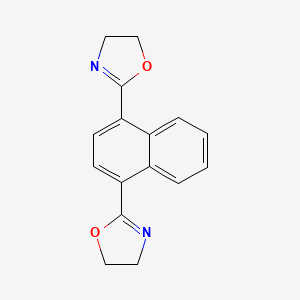

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

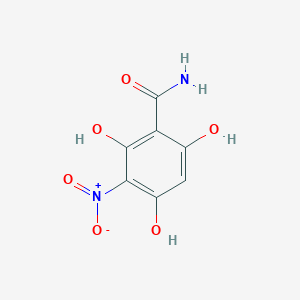
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
